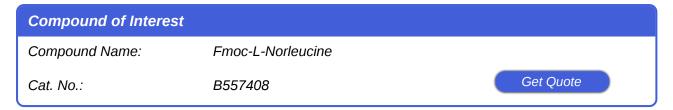


# Fmoc-L-Norleucine: A Comprehensive Technical Guide for Researchers

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**Fmoc-L-Norleucine** is a synthetic amino acid derivative crucial for the advancement of peptide-based therapeutics and drug discovery. This technical guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

#### **Core Properties of Fmoc-L-Norleucine**

**Fmoc-L-Norleucine**, chemically known as N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-L-norleucine, is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. This orthogonality is fundamental to the widespread use of Fmoc chemistry in peptide synthesis.[1]

Norleucine, an isomer of leucine, is often utilized as a non-proteinogenic substitute for methionine. Its side chain is of a similar size and hydrophobicity to methionine's but lacks the oxidizable sulfur atom, thereby enhancing the stability of the resulting peptide.[2][3]



Property	Value	Reference
CAS Number	77284-32-3	[4]
Molecular Formula	C21H23NO4	[4]
Molecular Weight	353.41 g/mol	[5]
Appearance	White to off-white crystalline powder	[4][5]
Melting Point	141-144 °C	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Optical Rotation	[α] <sup>20</sup> /D -18.5° ± 1° (c=1 in DMF)	[5]
Storage Temperature	2-8°C	[5]

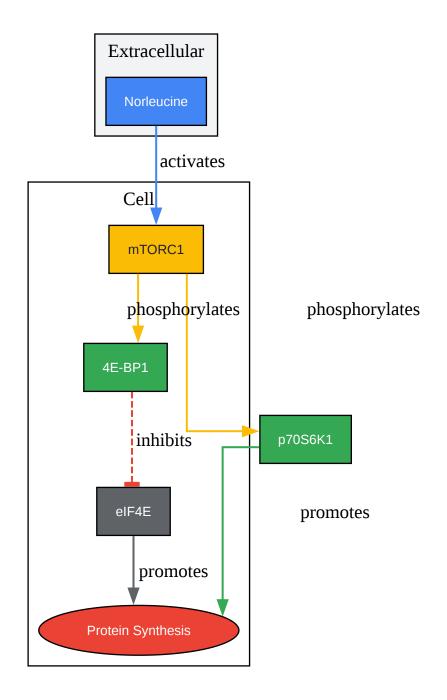
### **Role in Drug Development and Biological Activity**

The incorporation of L-norleucine into peptide sequences offers significant advantages in drug design and discovery. By replacing methionine, researchers can develop peptide-based drugs with increased resistance to enzymatic degradation and a longer in vivo half-life.[6] This substitution can also modify the biological activity of a peptide, altering its binding affinity for receptors and overall pharmacological profile.[6]

A notable application of this strategy is in the study of neurodegenerative diseases. Research has demonstrated that substituting methionine with norleucine in amyloid-β peptides, which are implicated in Alzheimer's disease, can significantly reduce their neurotoxic effects.[2][7]

Furthermore, norleucine, much like its isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by norleucine leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately stimulating protein synthesis.[8]





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Norleucine activation of the mTOR signaling pathway.

# Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing L-norleucine using Fmoc chemistry.

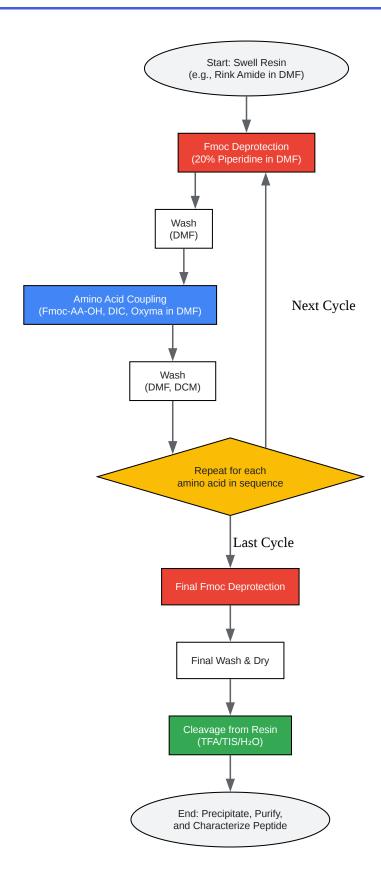


**Materials and Reagents** 

Reagent	Purpose	Typical Concentration/Amount
Fmoc-L-Norleucine	Amino acid building block	2-5 equivalents
Rink Amide Resin	Solid support for peptide amides	0.1 mmol scale
N,N'-Diisopropylcarbodiimide (DIC)	Activating agent	2-5 equivalents
Ethyl cyanohydroxyiminoacetate (Oxyma)	Racemization suppressant	2-5 equivalents
Piperidine in DMF	Fmoc deprotection	20% (v/v)
Dichloromethane (DCM)	Solvent for washing and swelling	-
N,N-Dimethylformamide (DMF)	Solvent for coupling and washing	-
Trifluoroacetic acid (TFA)	Cleavage from resin	95% in cleavage cocktail
Triisopropylsilane (TIS)	Scavenger	2.5% in cleavage cocktail
Water	Scavenger	2.5% in cleavage cocktail

## **Synthesis Workflow**





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General workflow for Fmoc-based Solid-Phase Peptide Synthesis.



#### **Detailed Methodologies**

- Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Coupling: The Fmoc-L-Norleucine (or another Fmoc-protected amino acid) is
  pre-activated with a coupling agent like DIC and an additive such as Oxyma in DMF. This
  activated mixture is then added to the deprotected resin and allowed to react for 1-2 hours. A
  colorimetric test, such as the Kaiser test, can be used to monitor the completion of the
  coupling reaction.
- Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure.
- Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

## **Analytical Characterization**



The identity and purity of peptides containing norleucine are confirmed using analytical techniques such as HPLC and mass spectrometry.

### **High-Performance Liquid Chromatography (HPLC)**

RP-HPLC is the standard method for assessing the purity of synthetic peptides. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA. Norleucine's hydrophobicity contributes to the retention time of the peptide.

HPLC Parameters for Norleucine- Containing Peptides	
Column	C18 reverse-phase
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	Linear gradient of Mobile Phase B
Detection	UV at 214 nm and 280 nm
Internal Standard	Norleucine can be used as an internal standard for the analysis of other amino acids.[10][11]

#### Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques such as MALDI-TOF or ESI-MS provide accurate mass determination, confirming the successful incorporation of norleucine and all other amino acids in the sequence. Tandem mass spectrometry (MS/MS) can be employed for de novo sequencing and to differentiate between isomeric residues like leucine and isoleucine.[12][13]

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